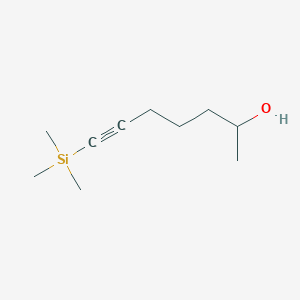

7-(Trimethylsilyl)hept-6-yn-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(Trimethylsilyl)hept-6-yn-2-ol” is a chemical compound with the molecular formula C10H20OSi . It has a molecular weight of 184.35 .

Physical And Chemical Properties Analysis

The boiling point of “7-(Trimethylsilyl)hept-6-yn-2-ol” is predicted to be 221.1±23.0 °C . Its density is predicted to be 0.875±0.06 g/cm3 .Scientific Research Applications

Generation and Properties of Silyl-substituted Carbenes

The generation of silyl-substituted carbenes, including those derived from trimethylsilyl groups, involves preferential migration processes. Specifically, in the study by Creary and Wang (1994), it was shown that the trimethylsilyl group can migrate to the carbenic center, illustrating its reactivity and potential applications in synthetic chemistry (Creary & Wang, 1994).

Synthesis of Polyannulated Glycopyranosides

In a study on the synthesis of polyannulated glycopyranosides, trimethylsilyl-enynols, such as 6-methyl-l-trimethylsilyl-hept-5-en-l-yn-4-ol, were used. This demonstrates the role of silylated enynols in the stereoselective synthesis of complex glycosides, highlighting another application in organic synthesis (Hoffmann et al., 1997).

Carbocupration of Trimethylsilyl Ethers

Trimethylsilyl ethers of α-allenic alcohol derivatives have been shown to undergo carbocupration at the terminal triple bond. This process was utilized to prepare various organic compounds, emphasizing the role of trimethylsilyl ethers in facilitating such reactions (Kleijn & Vermeer, 1985).

Cyclic Carboalumination

In the field of organometallic chemistry, cyclic carboalumination of alkynylsilanes, including 7-trimethylsilylhept-1-en-6-yne, has been explored. This process yields trimethylsilylmethylenecyclohexane, demonstrating the compound's utility in generating cyclic structures (Miller & Negishi, 1984).

Synthesis of Prostaglandin Intermediates

Trimethylsilylated primary hydroxy groups, similar to those in 7-(Trimethylsilyl)hept-6-yn-2-ol, have been used in the selective conversion to aldehyde groups. This process has implications in the synthesis of intermediates for biologically active compounds like prostaglandins (Mahrwald et al., 1990).

Synthesis of Functionalized Norbornenes

The synthesis of 7-functionalized norbornenes involves the use of 7-trimethylsilyl groups in norbornene derivatives. This method has been applied in synthesizing compounds like gelsemine, showcasing the use of trimethylsilyl groups in complex organic synthesis (Fleming & Michael, 1981).

properties

IUPAC Name |

7-trimethylsilylhept-6-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUNKAMJCLYLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C[Si](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trimethylsilyl)hept-6-yn-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

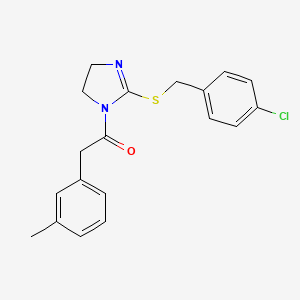

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

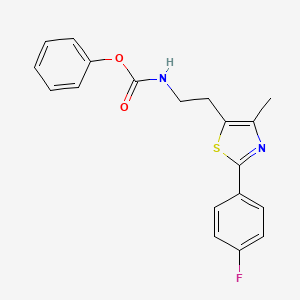

![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)

![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)

![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2557968.png)

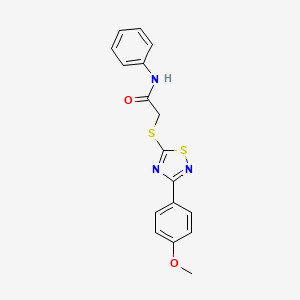

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)

![(1s,3s)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2557974.png)